3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine is an organic compound that has gained significant attention due to its unique structural characteristics and versatile reactivity. This compound features a chlorinated pyridine ring fused to a triazole moiety, making it a valuable entity in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine can be approached through several synthetic routes. One common method involves the cycloaddition reaction of azides and alkynes to form the triazole ring, followed by the introduction of the chlorinated pyridine and trifluoromethyl groups. Typically, the reaction conditions include the use of copper(I) catalysts, suitable solvents like DMF or DMSO, and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: For industrial production, the compound can be synthesized in large-scale batch reactors where careful control of reaction parameters such as temperature, pressure, and catalyst concentration is maintained to achieve optimal yields. The scalability of this process is critical to meet the demands of various industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce functional groups or modify its electronic properties.
Reduction: Reduction reactions can be employed to alter the triazole moiety or other electron-withdrawing groups.
Substitution: Halogenation, nitration, and other substitution reactions are feasible due to the presence of chlorinated and trifluoromethyl groups.
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various halogenating agents, nitrating mixtures, etc.
Major Products Formed: The major products from these reactions typically include derivatives with modified electronic properties, increased steric bulk, or improved stability, which can further be exploited in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel catalysts, ligands, and materials with specific desired properties.
Biology: In biological studies, 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine is explored for its potential biological activity. It can serve as a lead compound for designing drugs or bioactive molecules targeting specific enzymes or receptors.
Medicine: Medically, this compound is investigated for its therapeutic potential. Its triazole moiety is often associated with antifungal, antibacterial, and antiviral activities. Researchers are exploring its utility in developing new pharmaceutical agents.
Industry: In industry, it finds applications in the development of agrochemicals, polymer stabilizers, and specialty chemicals. Its chemical stability and reactivity make it a versatile candidate for various industrial processes.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal applications, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include inhibition of protein synthesis, disruption of cell membranes, or interference with metabolic processes.
Comparison with Similar Compounds
Comparison and Uniqueness: This compound is compared with other chlorinated and triazole-containing compounds to highlight its uniqueness. While many similar compounds exist, 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine stands out due to its combination of a highly chlorinated phenyl group, a triazole ring, and a trifluoromethyl-substituted pyridine, giving it a distinct reactivity profile and application potential.
List of Similar Compounds:3-chloro-1H-pyrrole-2-carboxylic acid
1-(3-chlorophenyl)-1H-1,2,3-triazole
5-(trifluoromethyl)pyridin-2-amine
2-chloro-3-(trifluoromethyl)pyridine
These comparisons underscore the unique aspects and diverse applicability of this compound in scientific research and industrial applications.
Biological Activity
3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine (CAS Number: 1400872-32-3) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Structural Characteristics
The compound features:
- Chlorinated pyridine ring : Enhances lipophilicity and bioactivity.
- Triazole moiety : Known for its pharmacological properties, particularly in antifungal and antibacterial applications.
- Trifluoromethyl group : Contributes to the compound's stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic inhibition : The triazole ring can inhibit enzymes by binding to their active sites.
- Disruption of cellular processes : It may interfere with protein synthesis and metabolic pathways, leading to cell death in pathogenic organisms.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. For instance:
- A study demonstrated that similar triazole derivatives showed antifungal activity with Minimum Inhibitory Concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans .
- The presence of the trifluoromethyl group in related compounds has been linked to enhanced antifungal efficacy.
Antibacterial Activity
The compound's antibacterial properties have also been evaluated:
- In a comparative study, triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The unique combination of the chlorinated phenyl group and the triazole structure contributes to a broad spectrum of antibacterial activity.
Case Studies
-
Study on Antifungal Efficacy :
- Researchers synthesized various triazole derivatives and tested their antifungal activity against a panel of fungi.
- The compound showed superior activity compared to standard antifungals like fluconazole, indicating its potential as a novel antifungal agent.
-
Antibacterial Screening :
- A series of compounds were screened for their antibacterial properties against resistant strains of bacteria.
- The results indicated that the target compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of existing treatments.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Compound Name | Structure Features | Antifungal Activity (MIC μg/mL) | Antibacterial Activity (MIC μg/mL) |
---|---|---|---|
Triazole A | Triazole + CF3 | 0.0156 | 0.125 |
Triazole B | Triazole + Cl | 0.031 | 0.5 |
Target Compound | Triazole + Cl + CF3 | <0.0156 | <0.125 |
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl3F3N4O/c16-9-2-1-8(4-10(9)17)25-6-12(23-24-25)14(26)13-11(18)3-7(5-22-13)15(19,20)21/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEJSTVXOCHUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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